N-(4-Bromophenyl)-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea
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Overview
Description
N-(4-Bromophenyl)-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea typically involves the reaction of 4-bromoaniline with a suitable isocyanate derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using automated reactors. The process would include steps like purification through recrystallization or chromatography to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored as a potential therapeutic agent for treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea: Lacks the bromine substituent.
N-(4-Chlorophenyl)-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea: Contains a chlorine substituent instead of bromine.
Uniqueness
N-(4-Bromophenyl)-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine substituent may enhance the compound’s ability to interact with specific molecular targets or alter its pharmacokinetic properties.
Properties
CAS No. |
88421-19-6 |
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Molecular Formula |
C21H21BrN4O2 |
Molecular Weight |
441.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-[4-(6-oxo-3-phenylpyridazin-1-yl)butyl]urea |
InChI |
InChI=1S/C21H21BrN4O2/c22-17-8-10-18(11-9-17)24-21(28)23-14-4-5-15-26-20(27)13-12-19(25-26)16-6-2-1-3-7-16/h1-3,6-13H,4-5,14-15H2,(H2,23,24,28) |
InChI Key |
YLYIDGKAWCHPQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCCNC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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